molecular formula C17H18ClN3O3 B14429527 1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride CAS No. 80704-89-8

1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride

Cat. No.: B14429527
CAS No.: 80704-89-8
M. Wt: 347.8 g/mol
InChI Key: WFKPKIUDGWXNQS-UHFFFAOYSA-N
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Description

1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride is a chemical compound with the molecular formula C17H19ClN4O3 This compound is known for its unique structure, which includes a butanol backbone and an acridine moiety with a nitro group

Preparation Methods

The synthesis of 1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves several steps. The primary synthetic route includes the nitration of acridine followed by the introduction of the butanol group. The reaction conditions typically involve the use of strong acids and bases to facilitate the nitration and subsequent substitution reactions. Industrial production methods may involve large-scale nitration and purification processes to ensure the compound’s purity and yield .

Chemical Reactions Analysis

1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The acridine moiety allows for various substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include strong acids, bases, and reducing agents.

Scientific Research Applications

1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves its interaction with molecular targets such as proteins and nucleic acids. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride can be compared with other similar compounds, such as:

    1-Butanol, 4-((1-amino-9-acridinyl)amino)-, monohydrochloride: Lacks the nitro group, leading to different reactivity and applications.

    1-Butanol, 4-((1-nitro-9-phenanthridinyl)amino)-, monohydrochloride: Contains a phenanthridine moiety instead of acridine, resulting in different chemical properties.

    1-Butanol, 4-((1-nitro-9-quinolinyl)amino)-, monohydrochloride: Features a quinoline moiety, which affects its biological activity and applications.

Properties

CAS No.

80704-89-8

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

4-[(1-nitroacridin-9-yl)amino]butan-1-ol;hydrochloride

InChI

InChI=1S/C17H17N3O3.ClH/c21-11-4-3-10-18-17-12-6-1-2-7-13(12)19-14-8-5-9-15(16(14)17)20(22)23;/h1-2,5-9,21H,3-4,10-11H2,(H,18,19);1H

InChI Key

WFKPKIUDGWXNQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NCCCCO.Cl

Origin of Product

United States

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